molecular formula C16H22N4O B7505752 (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone

Cat. No.: B7505752
M. Wt: 286.37 g/mol
InChI Key: FQFIIWFWLAPTKL-UHFFFAOYSA-N
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Description

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone, also known as MPPM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MPPM belongs to the class of pyrazolopyridine derivatives and has been found to exhibit promising results in various studies.

Mechanism of Action

The exact mechanism of action of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitters, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells and inhibit their growth and proliferation. In addition, it has been shown to improve cognitive function and memory in animal models, indicating its potential in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits low toxicity and has been found to be well-tolerated in animal studies. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone. One potential direction is the investigation of its potential in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. Another direction is the exploration of its potential in combination therapy with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone involves a multi-step process that includes the reaction of 6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with 1-(piperidin-1-yl)methanone. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to possess neuroprotective effects and has potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11(2)20-15-14(10-17-20)13(9-12(3)18-15)16(21)19-7-5-4-6-8-19/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFIIWFWLAPTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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